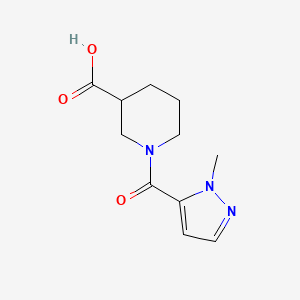
2-(1,2,3-Thiadiazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2,3-Thiadiazol-4-yl)acetic acid is a chemical compound that contains a thiadiazole ring . Thiadiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,3-thiadiazole derivatives involves the cyclization of thiosemicarbazide with different aromatic acids and ethanol . Another method involves the bromination followed by treatment with potassium thiocyanate .Molecular Structure Analysis
The thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton is between 7.27 and 8.77 ppm .Chemical Reactions Analysis
The reaction of 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates gave methyl 2-(5-alkoxycarbonylamino-1,2,4-thiadiazol-3-yl)acetates . Another reaction involves the use of aqueous sodium hydroxide under reflux .Physical And Chemical Properties Analysis
Thiadiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Antimicrobial Agents in Cooling Fluids : Derivatives of 1,3,4-thiadiazole, including 2-(1,2,3-Thiadiazol-4-yl)acetic acid variants, have been explored for their antimicrobial properties, particularly in industrial cooling fluids. These derivatives showed significant activity against microorganisms found in cooling fluids, highlighting their potential in controlling bacterial growth in industrial settings (Alabdeen, 2021).
Synthesis and Antimicrobial Evaluation : A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and evaluated for their antimicrobial activities. These compounds demonstrated significant activity against various strains of microbes, showcasing the utility of thiadiazole derivatives in developing new antimicrobial agents (Noolvi et al., 2016).
Antifungal and Antibacterial Properties
- Antimycobacterial Activity : Derivatives of 1,3,4-thiadiazole, specifically those with a this compound core, have been synthesized and tested for in vitro antimycobacterial activity. Some of these compounds showed activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, indicating potential in tuberculosis treatment (Mamolo et al., 2001).
Chemical Synthesis and Characterization
- Synthesis of Novel Cephalosporins : The application of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino acetic acid in the preparation of novel cephalosporins has been investigated. This underscores the role of thiadiazole derivatives in synthesizing new antibiotics, expanding the arsenal against resistant bacterial strains (Chen Ai-lian, 2008).
Physiological Effects on Plants
- Influence on Lentil Plants : Synthetic 1,2,3-thiadiazole compounds, related to this compound derivatives, were investigated for their physiological effects on lentil plants. These studies revealed significant impacts on γ-aminobutyric acid levels, reactive oxygen species accumulation, and overall plant growth, pointing to potential agricultural applications or considerations (AL-Quraan et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with a similar 1,3,4-thiadiazole core have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gaba_a pathway . This suggests that 2-(1,2,3-Thiadiazol-4-yl)acetic acid might interact with its targets in a similar manner.
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole core have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with a similar 1,3,4-thiadiazole core have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the thiadiazole ring is unstable in an alkaline environment, and it is easy to open the ring to produce by-products . This suggests that the pH of the environment might influence the action and stability of this compound.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(thiadiazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c7-4(8)1-3-2-9-6-5-3/h2H,1H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAROPYHJCBWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NS1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35987-88-3 |
Source


|
| Record name | 2-(1,2,3-thiadiazol-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2470405.png)


![(1s,3s)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2470410.png)
![2-Chloro-N-[[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl]propanamide](/img/structure/B2470411.png)
![1-(2-Fluorophenyl)-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine](/img/structure/B2470414.png)
![N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2470416.png)


![N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2470420.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2470421.png)
![1-[4-(Trifluoromethyl)benzoyl]piperidine-4-carbonitrile](/img/structure/B2470424.png)
